4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide
Description
4-Amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide is a benzamide derivative characterized by a 4-amino-2-chloro-substituted aromatic ring and a tertiary amine side chain (ethyl(methyl)aminoethyl group).
Properties
IUPAC Name |
4-amino-2-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-16(2)7-6-15-12(17)10-5-4-9(14)8-11(10)13/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOOYAMDKDNWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide typically involves multiple steps. One common method starts with the nitration of o-toluidine to produce 4-nitro-o-toluidine. This intermediate is then converted to 2-hydroxy-4-nitrotoluene by heating with nitrous acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chloro group can produce hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Biological Activity
The compound 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide is a member of the benzamide class of compounds, which has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and potential uses in medicine, particularly in antimicrobial and anticancer contexts.
Chemical Structure and Properties
This compound features a benzamide backbone with specific functional groups that contribute to its biological activity. The presence of the amino group and the chloro substituent are critical for its interaction with biological targets.
Chemical Formula
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 240.73 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Key Findings :
- The compound inhibits bacterial growth by interfering with cell wall synthesis.
- It shows comparable efficacy to established antibiotics in preliminary assays.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through several mechanisms, including the modulation of histone deacetylases (HDACs).
Case Studies :
- In Vitro Studies : The compound showed selective inhibition of HDAC3, leading to reduced proliferation of cancer cell lines such as HepG2.
- In Vivo Studies : In xenograft models, treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, showcasing its potential as a lead compound for cancer therapy .
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells. This binding alters enzymatic activity and cellular signaling pathways.
- Enzyme Interaction : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Cell Cycle Arrest : Evidence suggests that it induces G2/M phase arrest in cancer cells, promoting apoptosis and reducing tumor growth.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 4-amino-N-[2-(diethylamino)ethyl]benzamide | Structure | Anticancer (HDAC inhibitor) | 17.25 |
| 4-[bis-(2-chloroethyl)-amino]-benzamide | Structure | Anticancer (HDAC inhibitor) | 1.30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
